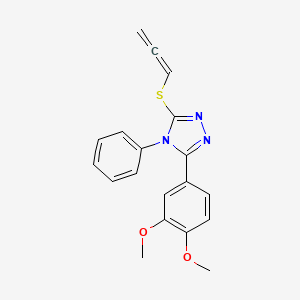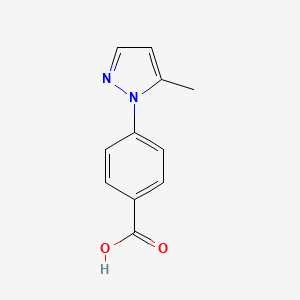![molecular formula C18H19ClN4O3S B2507315 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1172018-38-0](/img/structure/B2507315.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide, while not directly reported in the provided papers, can be inferred from similar synthetic procedures. For instance, the synthesis of a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . This suggests that the synthesis of the compound may also involve the formation of an amide bond and could be characterized by similar spectroscopic methods.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics similar to those found in the related compounds described in the papers. For example, the presence of a benzothiazolyl group is a common feature, which can be inferred to contribute to the compound's spectral characteristics . The pyrazole moiety, a common structural element in these compounds, is known to be versatile in chemical reactions and can be further modified or participate in the formation of heterocyclic systems .
Chemical Reactions Analysis
The chemical reactivity of the compound can be deduced from the reactions described for similar compounds. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share the pyrazole-4-carboxamide structure, can undergo hydrolytic cleavage or condensation reactions to yield various heterocyclic systems . This indicates that the compound may also be reactive towards nucleophiles and could participate in the formation of larger, more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from the properties of similar compounds. For instance, the presence of a tetrahydrofuran group in the compound suggests a certain degree of steric hindrance and lipophilicity, which could affect its solubility and interaction with biological targets. The chlorobenzothiazole moiety could contribute to the compound's electronic properties and its potential biological activity, as seen in the antibacterial, antifungal, and anticancer activities of related compounds . The pyrazole core is a common feature in many biologically active compounds, indicating that the compound may also exhibit a range of biological activities .
Scientific Research Applications
Antimicrobial Activity
Compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide have demonstrated antimicrobial properties. For instance, derivatives such as 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have shown effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against strains like Candida albicans (B'Bhatt & Sharma, 2017).
Cytotoxicity and Cancer Research
Some pyrazole derivatives, closely related to the compound , have been studied for their cytotoxic properties. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Therapeutic Applications
Further research on pyrazole derivatives has explored their potential as therapeutic agents. For example, certain pyrazole compounds have been evaluated for their analgesic and anti-inflammatory activities, showing promising results in inhibiting cyclooxygenase enzymes and reducing inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Characterization
The synthesis and structural characterization of pyrazole derivatives, including their spectral and X-ray crystal structure analysis, provide essential insights into their chemical properties. This information is crucial for understanding how these compounds interact at the molecular level (Kumara et al., 2018).
Fluorescent Dyes and Imaging
Pyrazole derivatives have been used in the synthesis of fluorescent dyes, which are important in various imaging techniques. These dyes display fluorescence in a range of wavelengths and have been used for excited state proton transfer (ESPT) studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby preventing the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . This inhibition disrupts the formation of the mycobacterial cell wall, leading to the death of the bacteria.
Pharmacokinetics
The predicted boiling point is 5478±580 °C, and the predicted density is 1424±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of the arabinogalactan biosynthesis pathway . This leads to the death of the bacteria, thereby exhibiting anti-tubercular activity.
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods and the design of new derivatives could also be areas of future research.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c1-22-10-12(16(21-22)25-2)17(24)23(9-11-5-4-8-26-11)18-20-15-13(19)6-3-7-14(15)27-18/h3,6-7,10-11H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCPYMJJZQWMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)
![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)



![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)


